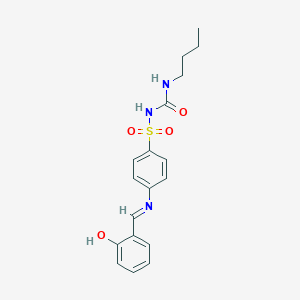

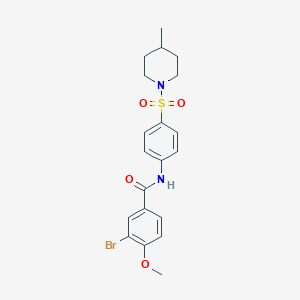

![molecular formula C18H19FN2O5S B465947 Ethyl-4-[4-[(4-Fluorphenyl)sulfamoyl]anilino]-4-oxobutanoat CAS No. 356550-85-1](/img/structure/B465947.png)

Ethyl-4-[4-[(4-Fluorphenyl)sulfamoyl]anilino]-4-oxobutanoat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 4-[4-[(4-fluorophenyl)sulfamoyl]anilino]-4-oxobutanoate is a synthetic organic compound known for its role as an inhibitor of protein tyrosine phosphatase 1B (PTP-1B). This enzyme is a key regulatory component in insulin signaling, making the compound a potential therapeutic candidate for type 2 diabetes.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-[4-[(4-fluorophenyl)sulfamoyl]anilino]-4-oxobutanoate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon–carbon bonds.

Biology: The compound’s role as a PTP-1B inhibitor makes it valuable in studying insulin signaling pathways.

Medicine: Its potential therapeutic application in treating type 2 diabetes is a significant area of research.

Industry: The compound can be used in the development of pharmaceuticals and other chemical products

Wirkmechanismus

Target of Action

The primary target of Ethyl 4-[4-[(4-fluorophenyl)sulfamoyl]anilino]-4-oxobutanoate, also known as TAK-242, is the Toll-like receptor 4 (TLR4) . TLR4 is a pattern recognition receptor that recognizes bacterial lipopolysaccharide (LPS). Its activation mainly leads to the synthesis of pro-inflammatory cytokines and chemokines .

Mode of Action

TAK-242 acts by blocking the signaling mediated by the intracellular domain of TLR4 . More precisely, TAK-242 attaches to cysteine 747 in the intracellular sphere of TLR4, thus hindering both MyD88-dependent and TRIF-dependent pathways stimulated by LPS .

Result of Action

TAK-242 suppresses the production of multiple cytokines by selectively inhibiting TLR4 intracellular signaling . It inhibits the production of NO, tumor necrosis factor-alpha (TNF-alpha), and interleukin (IL)-6 . The suppression of these pro-inflammatory mediators can help combat various inflammatory diseases .

Vorbereitungsmethoden

The synthesis of Ethyl 4-[4-[(4-fluorophenyl)sulfamoyl]anilino]-4-oxobutanoate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This process is known for its mild and functional group-tolerant reaction conditions . The preparation involves the use of boron reagents and palladium catalysts under specific conditions to achieve the desired product.

Analyse Chemischer Reaktionen

Ethyl 4-[4-[(4-fluorophenyl)sulfamoyl]anilino]-4-oxobutanoate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific reagents and conditions used.

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-[4-[(4-fluorophenyl)sulfamoyl]anilino]-4-oxobutanoate can be compared with other PTP-1B inhibitors such as:

- **Methyl 4-[(4-fluorophenyl)sulfamoyl]anilino]-4-oxobutanoate

- **Ethyl 4-[(4-methylphenyl)sulfamoyl]anilino]-4-oxobutanoate

- **Methyl 4-[(4-bromophenyl)sulfamoyl]anilino]-4-oxobutanoate

These compounds share similar structural features but differ in their substituents, which can affect their potency and specificity as PTP-1B inhibitors.

Eigenschaften

IUPAC Name |

ethyl 4-[4-[(4-fluorophenyl)sulfamoyl]anilino]-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O5S/c1-2-26-18(23)12-11-17(22)20-14-7-9-16(10-8-14)27(24,25)21-15-5-3-13(19)4-6-15/h3-10,21H,2,11-12H2,1H3,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLFNWXLKMQBOMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[(thiophene-2-carbonylamino)carbamoyl]phenyl]butanamide](/img/structure/B465881.png)

![4-[2,2-dicyano-1-(4-methoxyphenyl)ethyl]-5-hydroxy-3-methyl-1H-pyrazole-1-carbothioamide](/img/structure/B465913.png)

![N-[4-(acetylamino)phenyl]-3-bromo-4-methoxybenzamide](/img/structure/B465939.png)

![Ethyl 4-oxo-4-[2-(thiophene-2-carbonyl)hydrazinyl]butanoate](/img/structure/B465958.png)

![3-bromo-4-methoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B465960.png)

![Ethyl 4-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}anilino)-4-oxobutanoate](/img/structure/B465984.png)

![5-bromo-N'-[(4-methoxyphenyl)acetyl]-2-furohydrazide](/img/structure/B466037.png)

![N-[4-(1,3-dioxoisoindol-2-yl)phenyl]sulfonylacetamide](/img/structure/B466053.png)